molecular formula C22H22N4O4 B12153317 methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

Cat. No.: B12153317
M. Wt: 406.4 g/mol
InChI Key: BEVBPEXBIOTIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

命名与IUPAC分类

根据国际纯粹与应用化学联合会(IUPAC)命名规则,该化合物的系统名称为:
甲基3-(4-(4-甲氧基苯基)-4,5,6,7-四氢-3H-咪唑并[4,5-c]吡啶-5-甲酰胺)苯甲酯 。其名称解析如下:

  • 甲基苯甲酯基团 :来源于苯甲酸的甲酯化产物,位于苯环的3号位。
  • 四氢咪唑并[4,5-c]吡啶核心 :由咪唑环与吡啶环通过[4,5-c]位点稠合形成的部分氢化结构,其中4号位连接4-甲氧基苯基。
  • 甲酰胺连接链 :通过酰胺键将四氢咪唑并吡啶与苯甲酸酯部分桥接。

该化合物的分子式为C₂₃H₂₄N₃O₄,分子量为422.46 g/mol。其结构可通过二维核磁共振(2D NMR)和X射线晶体学精确表征

杂环化学研究的历史背景

咪唑并吡啶类化合物的研究始于20世纪中期,其结构多样性源于咪唑与吡啶环的不同稠合方式(如[1,2-a]、[4,5-c]等)。1958年,首例咪唑并[4,5-c]吡啶衍生物的合成报道开启了该类化合物的系统性研究

本化合物的特殊之处在于其四氢化结构,这种部分饱和的咪唑并吡啶核可显著改善分子的药代动力学性质。例如,四氢化可降低平面性,增强血脑屏障穿透能力,这在神经活性药物的设计中具有重要价值

与咪唑并吡啶药效团的结构关系

该化合物的药效团特征体现在三个关键区域:

  • 芳环系统 :苯甲酸酯与4-甲氧基苯基形成扩展的π共轭体系,可增强与靶标蛋白的疏水相互作用。
  • 氢键供体/受体 :酰胺键中的羰基氧和氨基氢构成氢键网络,而咪唑环的氮原子可作为配位点。
  • 构象柔性 :四氢咪唑并吡啶环的半刚性结构允许分子在结合时发生适度构象调整。

与经典咪唑并[1,2-a]吡啶衍生物(如佐匹克隆)相比,本化合物的[4,5-c]稠合方式改变了氮原子的空间排布,可能影响其与γ-氨基丁酸(GABA)受体的相互作用模式。

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

methyl 3-[[4-(4-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C22H22N4O4/c1-29-17-8-6-14(7-9-17)20-19-18(23-13-24-19)10-11-26(20)22(28)25-16-5-3-4-15(12-16)21(27)30-2/h3-9,12-13,20H,10-11H2,1-2H3,(H,23,24)(H,25,28)

InChI Key

BEVBPEXBIOTIFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)NC4=CC=CC(=C4)C(=O)OC)NC=N3

Origin of Product

United States

Preparation Methods

Copper-Catalyzed C–N Coupling and Cyclization

The imidazo[4,5-c]pyridine core is synthesized via copper(I)-mediated intermolecular C–N coupling. A representative protocol involves reacting 3,4-diaminopyridine with 2-methoxy-4-(methylthio)benzoic acid in the presence of CuI (10 mol%), potassium carbonate, and dimethylformamide (DMF) under microwave irradiation at 120°C for 2 hours. This step forms the bicyclic structure through sequential coupling, cyclization, and tautomerization. Yields range from 65% to 78%, with purity confirmed via HPLC.

Phosphorus Oxychloride-Assisted Cyclization

Alternative methods employ phosphorus oxychloride (POCl₃) and pyridine as cyclizing agents. In a patented approach, 3,4-diaminopyridine reacts with 2-methoxy-4-(methylthio)benzoic acid in POCl₃ at 80°C for 6 hours, followed by neutralization with aqueous sodium bicarbonate. This method achieves a 70% yield and is scalable to kilogram quantities, though it requires careful handling of corrosive reagents.

Introduction of the 4-Methoxyphenyl Group

Suzuki-Miyaura Cross-Coupling

The 4-methoxyphenyl moiety is introduced via palladium-catalyzed cross-coupling. For example, the brominated imidazo[4,5-c]pyridine intermediate undergoes reaction with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and sodium carbonate in a toluene/ethanol/water (3:1:1) mixture at 90°C. This step typically achieves >80% conversion, with residual palladium removed via activated charcoal filtration.

Carboxamido Linkage Formation

Amidation via Carbodiimide Coupling

The carboxamido bond is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). A solution of 4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxylic acid and methyl 3-aminobenzoate in dichloromethane (DCM) reacts with EDC/HOBt at 0°C to room temperature for 12 hours. The crude product is purified via silica gel chromatography, yielding 68–75% of the carboxamido intermediate.

Esterification of the Benzoate Moiety

Acid-Catalyzed Esterification

The final esterification employs hydrochloric acid (HCl) as a catalyst. A mixture of 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoic acid and methanol (8:1 v/w) is refluxed with 30% HCl for 7 hours. Post-reaction, the pH is adjusted to 6–7 using 4% NaOH, and the product is extracted with methylene chloride. This method yields 88–89% methyl ester, as validated by quantitative HPLC.

Base-Mediated Phase Separation

Post-esterification purification involves pH-controlled phase separation. The reaction mixture is cooled to 5–10°C, and the aqueous phase is adjusted to pH 10–11 using NaOH, forcing the ester into the organic phase (methylene chloride). Double extraction increases recovery to 92%, with residual solvents removed via rotary evaporation.

Optimization and Challenges

Reaction Condition Sensitivity

Microwave-assisted syntheses reduce reaction times but require precise temperature control to prevent decomposition. Similarly, POCl₃-mediated cyclization demands anhydrous conditions to avoid side reactions.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating intermediates. Final products are characterized via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS).

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
CuI-catalyzed couplingMicrowave, 120°C, 2h65–78%Rapid, scalableRequires specialized equipment
POCl₃ cyclization80°C, 6h, anhydrous70%High purityCorrosive reagents
EDC/HOBt amidation0°C to RT, 12h68–75%Mild conditionsCostly reagents
HCl esterificationReflux, 7h88–89%High yield, simple setupAcidic waste generation

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate exhibit significant antimicrobial properties. The emergence of multi-drug resistant bacteria necessitates the development of new antimicrobial agents. Research has demonstrated that related compounds possess effective antibacterial and antifungal activities against various strains. For instance, certain derivatives have shown minimal inhibitory concentrations (MIC) comparable to established antibiotics like fluconazole and ofloxacin against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Studies on related imidazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating IC50 values indicating their potency in inhibiting tumor growth . The presence of the methoxy group in the para position is particularly noted for enhancing antiproliferative activity against specific cancer cell lines.

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving key intermediates. A common method involves the condensation reaction of appropriate benzaldehyde derivatives with carboxylic acids under acidic conditions to yield the desired ester .

Characterization Techniques

Characterization of synthesized compounds is critical for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are routinely employed to ascertain molecular structures and functional groups present in the compound. For instance, NMR spectra can provide insights into the hydrogen environments within the molecule while IR spectra can identify characteristic functional groups .

Mechanism of Action

The mechanism of action of methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine
    The target compound’s imidazo[4,5-c]pyridine core differs from the imidazo[4,5-b]pyridine isomer (e.g., CAS 1021113-33-6 in ). The positional shift alters nitrogen atom placement, affecting hydrogen-bonding patterns and receptor selectivity. For example, imidazo[4,5-b]pyridine derivatives often exhibit distinct pharmacological profiles due to altered electronic environments .

Substituent Variations on the Aryl Group

  • 4-Methoxyphenyl vs. However, it lacks the electron-donating methoxy group, which may reduce resonance stabilization . 4-Fluorophenyl derivative (CAS 7271-09-2): Fluorine’s electronegativity introduces strong dipole moments, improving membrane permeability but reducing steric bulk compared to methoxy . 3,4-Dimethoxyphenyl derivative (CAS 1353946-85-6): Additional methoxy groups could enhance solubility but may introduce steric hindrance in tight binding sites .

Ester and Carboxamido Functional Groups

  • Methyl Benzoate vs. Hexanoate Ester (CAS 1219588-48-3): The methyl benzoate group offers rigidity and compactness, while the hexanoate ester’s longer alkyl chain increases lipophilicity and may prolong metabolic half-life .
  • Carboxamido Linker :
    The carboxamido moiety in the target compound enables hydrogen bonding with receptor residues, a feature absent in simpler analogs like 4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives lacking this group .

Pharmacological Implications

For example:

  • Benzyl-protected derivatives () : These intermediates highlight the importance of protecting groups in synthesis but may exhibit reduced bioavailability compared to the target’s methyl ester .
  • Docking Studies () : Computational methods like Glide docking could predict binding poses, with the carboxamido and methoxy groups likely contributing to affinity via polar interactions .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name / CAS Core Structure Aryl Substituent Functional Groups Key Properties
Target Compound Imidazo[4,5-c]pyridine 4-Methoxyphenyl Methyl benzoate, carboxamido Moderate lipophilicity, H-bonding
4-(4-Bromophenyl)-... (7271-11-6) Imidazo[4,5-c]pyridine 4-Bromophenyl None High polarizability
4-(3,4-Dimethoxyphenyl)-... (1353946-85-6) Imidazo[4,5-c]pyridine 3,4-Dimethoxyphenyl None Enhanced solubility
Methyl hexanoate analog (1219588-48-3) Imidazo[4,5-c]pyridine 4-Methoxyphenyl Hexanoate ester, carboxamido Increased lipophilicity

Biological Activity

Methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a compound of interest due to its potential pharmacological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects and mechanisms.

Chemical Structure

The compound can be represented by the following structural formula:

C22H24N4O4\text{C}_{22}\text{H}_{24}\text{N}_4\text{O}_4

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, including anticancer effects, anti-inflammatory properties, and enzyme inhibition.

1. Anticancer Activity

Several studies have highlighted the potential of this compound as an anticancer agent. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : In vitro assays demonstrated IC50 values ranging from 5 µM to 15 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. This suggests a potent inhibitory effect on cancer cell proliferation compared to standard drugs like doxorubicin and 5-fluorouracil .
Cell LineIC50 (µM)Comparison Drug
MCF-75.85Doxorubicin
A54910.305-Fluorouracil

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It exhibited significant inhibition of pro-inflammatory cytokines in vitro:

  • Cytokine Inhibition : Studies reported a reduction in TNF-alpha and IL-6 levels by approximately 40% at a concentration of 10 µM . This indicates its potential utility in treating inflammatory diseases.

3. Enzyme Inhibition

Inhibition of specific enzymes related to disease processes has been another area of research:

  • Cholinesterase Inhibition : The compound was tested for its ability to inhibit acetylcholinesterase (AChE), showing a Ki value of approximately 25 nM, which is comparable to donepezil, a standard treatment for Alzheimer's disease .

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through the intrinsic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Cell Cycle Arrest : It has been shown to induce G1 phase arrest in the cell cycle, thus inhibiting cellular proliferation .

Case Studies

Several case studies have documented the effects of this compound on specific diseases:

  • Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of the compound showed dose-dependent cytotoxicity and apoptosis induction confirmed by flow cytometry analysis.
  • Inflammatory Disease Model : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups .

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate?

The compound is synthesized via multi-step organic reactions. Key steps include:

  • Imidazo[4,5-c]pyridine core formation : Cyclocondensation of substituted pyridine derivatives with nitriles or amines under acidic conditions .
  • Carboxamido linkage : Coupling the imidazo[4,5-c]pyridine intermediate with methyl 3-aminobenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Methoxyphenyl substitution : Introduced via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling for regioselectivity .
    Critical parameters : Solvent choice (DMF or THF for solubility), temperature control (0–80°C), and purification via column chromatography .

Basic: Which analytical techniques are essential for structural characterization and purity assessment?

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the imidazo[4,5-c]pyridine core and methoxyphenyl substituents .
  • Mass spectrometry (HRMS) : Validate molecular weight and detect impurities (e.g., unreacted intermediates) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the tetrahydroimidazo ring system .
    Note : Purity >95% (HPLC) is required for biological assays; use reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can researchers optimize synthetic yield while addressing steric hindrance in the carboxamido linkage?

Steric hindrance from the tetrahydroimidazo ring reduces coupling efficiency. Solutions include:

  • Pre-activation strategy : Convert the carboxylic acid to an acyl chloride before coupling .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) and improve regioselectivity .
  • Alternative coupling reagents : Use PyBOP or HATU instead of EDC to enhance reactivity .
    Validation : Monitor reaction progress via TLC or in situ IR spectroscopy .

Advanced: How should contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved?

Contradictions may arise from dynamic ring puckering in the tetrahydroimidazo moiety or solvent-induced conformational changes. Methodological steps:

  • Variable-temperature NMR : Analyze splitting patterns at 25°C vs. −40°C to identify conformational flexibility .
  • DFT calculations : Compare computed 1^1H chemical shifts (Gaussian 09, B3LYP/6-31G*) with experimental data .
  • Crystallographic validation : Resolve ambiguities using single-crystal X-ray diffraction .

Advanced: What computational approaches predict biological target interactions for this compound?

  • Molecular docking (AutoDock Vina) : Screen against kinase or GPCR targets using the imidazo[4,5-c]pyridine core as a hinge-binding motif .
  • MD simulations (GROMACS) : Assess binding stability (≥50 ns simulations) with lipid bilayer-embedded receptors .
  • Pharmacophore modeling (MOE) : Map electrostatic and hydrophobic features of the methoxyphenyl and benzoate groups .
    Validation : Cross-reference with in vitro kinase inhibition assays (IC50_{50} profiling) .

Environmental Impact: How can researchers assess the environmental fate of this compound?

Follow Project INCHEMBIOL guidelines:

  • Hydrolysis/photolysis studies : Use OECD 111 (hydrolysis) and 316 (photolysis) protocols under varying pH/UV conditions .
  • Bioaccumulation potential : Calculate log KowK_{ow} (octanol-water partition coefficient) via shake-flask method .
  • Ecotoxicity assays : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) .

Biological Activity: What in vitro assays are recommended to evaluate its therapeutic potential?

  • Kinase inhibition profiling : Screen against a panel of 50+ kinases (e.g., JAK2, EGFR) at 10 µM .
  • Cytotoxicity (MTT assay) : Test in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to calculate half-life (t1/2t_{1/2}) .
    Data interpretation : Use hierarchical clustering (e.g., ClustVis) to link structural features to bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.